Cyanomethyl 4-(quinolin-2-yl)benzoate Cyanomethyl 4-(quinolin-2-yl)benzoate
Brand Name: Vulcanchem
CAS No.: 61781-57-5
VCID: VC15903316
InChI: InChI=1S/C18H12N2O2/c19-11-12-22-18(21)15-7-5-14(6-8-15)17-10-9-13-3-1-2-4-16(13)20-17/h1-10H,12H2
SMILES:
Molecular Formula: C18H12N2O2
Molecular Weight: 288.3 g/mol

Cyanomethyl 4-(quinolin-2-yl)benzoate

CAS No.: 61781-57-5

Cat. No.: VC15903316

Molecular Formula: C18H12N2O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

Cyanomethyl 4-(quinolin-2-yl)benzoate - 61781-57-5

Specification

CAS No. 61781-57-5
Molecular Formula C18H12N2O2
Molecular Weight 288.3 g/mol
IUPAC Name cyanomethyl 4-quinolin-2-ylbenzoate
Standard InChI InChI=1S/C18H12N2O2/c19-11-12-22-18(21)15-7-5-14(6-8-15)17-10-9-13-3-1-2-4-16(13)20-17/h1-10H,12H2
Standard InChI Key CEXRYUUSYKDCKT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)OCC#N

Introduction

Structural and Nomenclature Insights

Cyanomethyl 4-(quinolin-2-yl)benzoate (IUPAC: cyanomethyl 4-(quinolin-2-yl)benzoate) belongs to the class of heteroaromatic esters. Its molecular formula is C₁₈H₁₂N₂O₂, with a molecular weight of 288.30 g/mol (calculated from analogous structures in ). The quinoline moiety introduces a bicyclic aromatic system with a nitrogen atom at position 1, while the cyanomethyl ester provides a polar, hydrolytically labile functional group. Key structural features include:

  • Quinoline substituent: Enhances aromatic π-stacking interactions and potential bioactivity.

  • Cyanomethyl ester: Contributes to solubility in polar aprotic solvents and may serve as a prodrug motif.

A comparative analysis with the structurally related compound cyanomethyl 4-(4-oxo-4H-chromen-2-yl)benzoate (PubChem CID 2817491 ) reveals that replacing the chromen-4-one oxygen with a quinoline nitrogen increases molecular polarity and alters electronic properties, potentially influencing reactivity and binding affinities.

Synthetic Methodologies

The synthesis of cyanomethyl 4-(quinolin-2-yl)benzoate can be inferred from protocols used for analogous esters, such as methyl m-cyanomethylbenzoate . A proposed route involves three stages:

Synthesis of 4-(Quinolin-2-yl)Benzoic Acid

  • Friedel-Crafts acylation: React quinoline with benzoyl chloride in the presence of AlCl₃ to form 4-(quinolin-2-yl)benzophenone.

  • Oxidation: Convert the ketone to the carboxylic acid using KMnO₄ in acidic conditions.

Esterification to Cyanomethyl Ester

  • Acid chloride formation: Treat 4-(quinolin-2-yl)benzoic acid with thionyl chloride (SOCl₂) to yield the corresponding acyl chloride.

  • Nucleophilic substitution: React the acyl chloride with cyanomethyl alcohol (HOCH₂CN) in the presence of a base (e.g., pyridine) to form the ester .

Key reaction conditions:

  • Temperature: 80°C for acylation .

  • Catalysis: Quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance cyanide displacement .

  • Yield optimization: Distillation under reduced pressure to recover solvents and unreacted intermediates .

Physicochemical Properties

Estimated properties based on structural analogs :

PropertyValue
Molecular Weight288.30 g/mol
Density1.2–1.3 g/cm³
Boiling Point320–340°C (extrapolated)
Melting Point85–90°C (predicted)
SolubilityDMSO > DMF > ethanol
LogP (Partition Coefficient)2.8 ± 0.3 (indicative of moderate lipophilicity)

The cyanomethyl group’s electron-withdrawing nature lowers the ester’s hydrolysis stability compared to methyl or ethyl analogs, making it susceptible to nucleophilic attack in aqueous environments .

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